N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
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Description
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C21H23F3N2O2 and its molecular weight is 392.422. The purity is usually 95%.
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Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its unique structural features, including an oxane ring, a pyridine moiety, and a trifluoromethyl phenyl group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Details |
---|---|
Molecular Formula | C18H20F3N2O2 |
Molecular Weight | 360.36 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have shown potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell function, potentially through inhibition of macromolecular synthesis .
Case Study: Efficacy Against Staphylococcus aureus
In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting strong bactericidal activity. The compounds also exhibited moderate inhibition of biofilm formation, which is crucial in preventing chronic infections .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under study, with promising results suggesting it may interfere with key signaling pathways .
The biological activity of this compound can be attributed to its structural components:
- Oxane Ring : This moiety may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.
- Pyridine Moiety : Known for its ability to coordinate with metal ions and participate in electron transfer reactions, enhancing the compound's reactivity.
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance the compound's bioavailability.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to achieve high yields. Various derivatives have been synthesized to explore structure–activity relationships (SAR), revealing insights into how modifications affect biological activity .
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-6-3-15(4-7-18)5-8-19(27)26-20(16-9-12-28-13-10-16)17-2-1-11-25-14-17/h1-4,6-7,11,14,16,20H,5,8-10,12-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBCFVKFEAZUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.